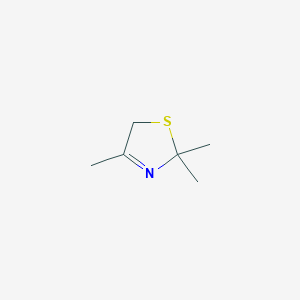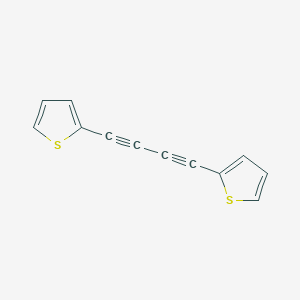
2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene, also known as TBT, is a conjugated molecule that has attracted significant attention in the scientific community due to its unique electronic and optical properties. TBT has been extensively studied for its potential applications in organic electronics, such as organic solar cells, field-effect transistors, and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene is not well understood. However, it is believed that the unique electronic and optical properties of this compound make it an attractive material for use in organic electronics. This compound has a high electron affinity and low ionization potential, which makes it a good electron acceptor. It also has a high extinction coefficient, which makes it a good absorber of light.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound. However, some studies have suggested that this compound may have potential applications in the treatment of cancer and other diseases. This compound has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene is its unique electronic and optical properties, which make it an attractive material for use in organic electronics. This compound is also relatively easy to synthesize, which makes it a good candidate for large-scale production. However, one of the limitations of this compound is its high cost, which may limit its use in some applications.
Direcciones Futuras
There are several future directions for research on 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene. One area of research is the development of new synthesis methods for this compound and related compounds. Another area of research is the development of new applications for this compound in organic electronics and optoelectronics. Finally, there is a need for further research on the biochemical and physiological effects of this compound, particularly its potential applications in the treatment of cancer and other diseases.
Conclusion
In conclusion, this compound is a conjugated molecule that has attracted significant attention in the scientific community due to its unique electronic and optical properties. This compound has potential applications in organic electronics, such as organic solar cells, field-effect transistors, and light-emitting diodes. This compound has also been used in the synthesis of conjugated polymers, which have potential applications in optoelectronic devices. While there is limited research on the biochemical and physiological effects of this compound, there is potential for this compound to be used in the treatment of cancer and other diseases. Further research is needed to fully understand the potential applications of this compound in science and medicine.
Métodos De Síntesis
2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene can be synthesized by a variety of methods, including Sonogashira coupling, Suzuki coupling, and Stille coupling. The most commonly used method is Sonogashira coupling, which involves the reaction of 2-bromo-4-thiophen-2-ylbut-1-ene with trimethylsilylacetylene in the presence of a palladium catalyst and a base.
Aplicaciones Científicas De Investigación
2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene has been widely used in scientific research due to its unique properties. One of the major applications of this compound is in organic electronics, where it has been used as a building block for the development of organic solar cells, field-effect transistors, and light-emitting diodes. This compound has also been used in the synthesis of conjugated polymers, which have potential applications in optoelectronic devices.
Propiedades
Número CAS |
16900-51-9 |
|---|---|
Fórmula molecular |
C12H6S2 |
Peso molecular |
214.3 g/mol |
Nombre IUPAC |
2-(4-thiophen-2-ylbuta-1,3-diynyl)thiophene |
InChI |
InChI=1S/C12H6S2/c1(5-11-7-3-9-13-11)2-6-12-8-4-10-14-12/h3-4,7-10H |
Clave InChI |
RMTLWKDMYIJGQF-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C#CC#CC2=CC=CS2 |
SMILES canónico |
C1=CSC(=C1)C#CC#CC2=CC=CS2 |
Sinónimos |
1,4-DI-(2-THIENYL)-1,3-BUTADIYNE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



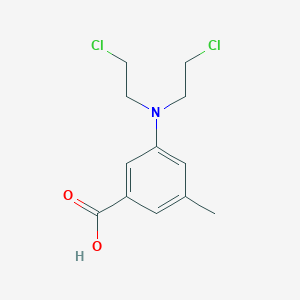
![(8S,9R,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B98227.png)

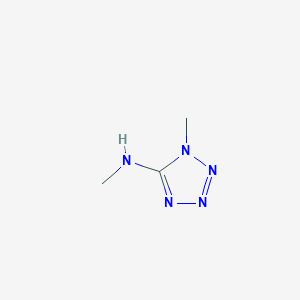





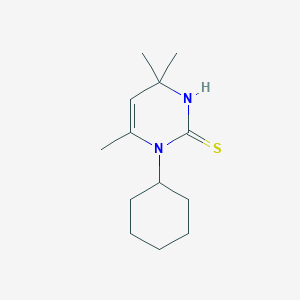

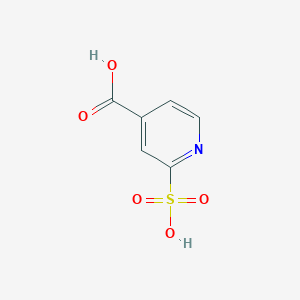
![4-methyl-N-[(E)-1-phenylpropylideneamino]benzenesulfonamide](/img/structure/B98247.png)
